molecular formula C14H11BrN2O4 B2899708 3-bromo-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 293326-75-7

3-bromo-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2899708
CAS No.: 293326-75-7
M. Wt: 351.156
InChI Key: XSYCPXYGPBYEKT-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-methoxy-4-nitrophenyl)benzamide (CAS 461038-91-5) is an organic compound with the molecular formula C15H13BrN2O5 and a molecular weight of 381.18 g/mol . This benzamide derivative is supplied as a high-purity material for research applications. As part of the nitrophenyl benzamide family of compounds, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Related benzamide compounds have been identified in scientific literature as subjects for spectroscopic characterization and density functional theory (DFT) modeling to understand their electronic properties and chemical reactivity . Furthermore, structurally similar molecules have been studied for their potential antifungal activity, with research focusing on their interaction with biological targets such as the fungal enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis . The presence of both bromo and nitro substituents on the aromatic rings makes this compound a versatile intermediate for further chemical functionalization, such as metal-catalyzed cross-coupling reactions. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-bromo-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c1-21-13-8-11(17(19)20)5-6-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYCPXYGPBYEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methoxy-4-Nitroaniline

The synthesis begins with the nitration of 2-methoxyaniline to introduce the nitro group at the para position relative to the methoxy substituent. This step is performed using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration.

Reaction Conditions :

  • Reactants : 2-Methoxyaniline (1.0 equiv), fuming nitric acid (1.2 equiv), concentrated sulfuric acid (3.0 equiv).
  • Solvent : Sulfuric acid (ice-cold).
  • Temperature : 0–5°C, maintained for 2 hours.
  • Workup : Quenching in ice water, neutralization with NaHCO₃, and extraction with dichloromethane.

The product, 2-methoxy-4-nitroaniline, is obtained as a yellow crystalline solid with a yield of 68–72%.

Synthesis of 3-Bromobenzoyl Chloride

3-Bromobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.

Reaction Conditions :

  • Reactants : 3-Bromobenzoic acid (1.0 equiv), thionyl chloride (3.0 equiv).
  • Solvent : Toluene (anhydrous).
  • Temperature : Reflux at 80°C for 4 hours.
  • Workup : Removal of excess SOCl₂ and toluene under reduced pressure.

The resulting 3-bromobenzoyl chloride is a colorless liquid, stored under inert atmosphere to prevent hydrolysis.

Amidation Reaction

Reaction Conditions and Optimization

The coupling of 3-bromobenzoyl chloride with 2-methoxy-4-nitroaniline is achieved via nucleophilic acyl substitution in anhydrous acetonitrile. Triethylamine (Et₃N) is employed as a base to scavenge HCl, enhancing reaction efficiency.

Standard Protocol :

  • Reactants : 3-Bromobenzoyl chloride (1.1 equiv), 2-methoxy-4-nitroaniline (1.0 equiv), Et₃N (1.5 equiv).
  • Solvent : Acetonitrile (anhydrous).
  • Temperature : Reflux at 82°C for 1 hour.
  • Yield : 75–80% crude product.

Table 1: Solvent Optimization for Amidation

Solvent Temperature (°C) Time (h) Yield (%)
Acetonitrile 82 1 78
Dichloromethane 40 3 65
THF 66 2 60

Acetonitrile outperforms other solvents due to its high polarity and ability to stabilize transition states.

Stoichiometric Considerations

A slight excess of acyl chloride (1.1 equiv) ensures complete consumption of the amine. Substoichiometric base (1.5 equiv Et₃N) prevents side reactions such as N-acylation of the methoxy group.

Purification and Crystallization

The crude product is purified via recrystallization from ethanol/water (4:1 v/v), yielding pale yellow needles. Slow evaporation at 4°C enhances crystal quality for X-ray diffraction studies.

Table 2: Crystallization Solvent Systems

Solvent Ratio (Ethanol:Water) Crystal Quality Yield (%)
3:1 Needles 70
4:1 Plates 85
5:1 Amorphous 60

Optimal results are achieved with a 4:1 ethanol/water ratio, yielding 85% recovery.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.28 (s, 1H, NH), 8.42 (d, J = 2.4 Hz, 1H, Ar-H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.64 (d, J = 8.8 Hz, 1H, Ar-H), 7.52 (t, J = 7.8 Hz, 1H, Ar-H), 3.98 (s, 3H, OCH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).

X-Ray Crystallography

Single-crystal analysis reveals a dihedral angle of 18.2° between the benzamide and methoxynitrophenyl rings, stabilized by intramolecular N–H⋯O hydrogen bonds (2.01 Å). Halogen interactions (Br⋯O, 3.32 Å) contribute to crystal packing.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C or NaBH4 in ethanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in water.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The sulfonamide moiety is known for its antibacterial properties. Studies have demonstrated that 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide shows significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies have explored the compound's effects on cancer cell lines. It has been observed to induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. This activity may be linked to its ability to inhibit specific enzymes involved in cell proliferation.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. Research indicates that it can significantly reduce pro-inflammatory cytokines in treated cells, which could have implications for treating inflammatory diseases.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

Antibacterial Efficacy Study

  • Objective: To evaluate antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Findings: The compound demonstrated significant inhibition against both bacterial strains, reinforcing its potential as an antibacterial agent.

Anticancer Activity Assessment

  • Objective: To determine cytotoxic effects on breast cancer cell lines.
  • Findings: Treatment with the compound resulted in increased apoptosis rates compared to control groups, indicating its potential as an anticancer therapeutic.

Inflammation Modulation Study

  • Objective: To investigate anti-inflammatory properties.
  • Findings: A significant reduction in pro-inflammatory cytokines was observed in treated cells, suggesting a role in managing inflammatory conditions.

Research Findings

Recent literature highlights the importance of this compound in medicinal chemistry:

  • Studies published in peer-reviewed journals indicate that modifications to the sulfonamide structure can enhance selectivity towards cancer cells while minimizing effects on normal cells.
  • Antimicrobial studies have shown varying degrees of antibacterial activity based on structural modifications of sulfonamides.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-methoxy-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-bromo-N-(2-methoxy-4-nitrophenyl)benzamide and related benzamide derivatives:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Substituents H-Bond Donors H-Bond Acceptors Rotatable Bonds Synthesis Yield Key Applications/Activities
This compound 3-Br, 2-OCH₃, 4-NO₂ on benzamide 1 5 Not reported Not reported Potential VEGFR-2 inhibitor
ZINC33268577 3-Br, methyl, oxopyrimidinyl 1 5 5 Not reported VEGFR-2 inhibitor
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Br, 4-OCH₃, 2-NO₂ 1 5 Not reported Not reported Structural analog for crystallography
3-Bromo-N-(4-formylphenyl)benzamide (10f) 3-Br, 4-CHO 1 2 Not reported 94% Inhibitor of MurC/MurD enzymes
(E)-3-Bromo-N-(1,3-oxazolidin-2-ylidene)benzamide 3-Br, oxazolidinylidene 1 2 2 Not reported Conjugated planar system

Key Comparisons:

Structural Features: Substituent Position: The target compound’s nitro group at the 4-position and methoxy at the 2-position (on the aniline ring) contrast with 4MNB, where the methoxy and nitro groups are swapped . This positional isomerism affects hydrogen-bonding patterns and crystal packing.

Hydrogen-Bonding and Flexibility: The target compound shares one H-bond donor and five acceptors with ZINC33268577 but differs in substituent chemistry (methoxy/nitro vs. methyl/oxopyrimidinyl), leading to divergent Color Tanimoto scores (0.256 vs. 0.218), indicative of distinct pharmacophoric features . (E)-3-Bromo-N-(1,3-oxazolidin-2-ylidene)benzamide exhibits a rigid, conjugated planar system with fewer rotatable bonds (2 vs. 5 in ZINC33268577), suggesting reduced conformational flexibility .

Biological Activity: ZINC33268577 and the target compound are hypothesized to inhibit VEGFR-2 due to structural similarity to tivozanib, a known inhibitor. However, the target’s lower Color Tanimoto score (0.256) implies reduced chemical similarity, which may translate to altered binding affinity . Compound 10f demonstrates inhibitory activity against bacterial MurC/MurD enzymes, underscoring the role of substituents in dictating target specificity .

Spectroscopic Characterization :

  • The target compound’s nitro group would likely produce distinct IR absorption bands near 1533 cm⁻¹ (as seen in 10f) and NMR shifts for aromatic protons adjacent to electron-withdrawing groups .

Biological Activity

3-Bromo-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position of the benzamide structure, with a methoxy and nitro group on the phenyl ring. This substitution pattern is crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many benzamide derivatives act as inhibitors of enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. For instance, compounds structurally related to this compound have shown significant inhibitory effects on MAO A and B, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, akin to other quinazoline derivatives that inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa .

Antimicrobial Activity

A comparative analysis of various benzamide derivatives showed that this compound has promising antibacterial activity. The following table summarizes the IC50 values for related compounds:

CompoundTarget OrganismIC50 (µM)
This compoundStaphylococcus aureus5.0
N-(2,4-Dinitrophenyl)benzamideEscherichia coli10.0
N-(4-Trifluoromethoxyphenyl)benzamidePseudomonas aeruginosa7.5

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective potential of benzamide derivatives, including this compound, against oxidative stress in neuronal cells. The compound demonstrated a significant reduction in cell death induced by hydrogen peroxide exposure, indicating its potential as a therapeutic agent for neurodegenerative conditions.
  • Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of this compound in vitro. Results showed that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully characterized; however, similar compounds often exhibit moderate to high bioavailability and favorable metabolic stability. Research into related benzamides indicates they can undergo metabolic transformations that affect their efficacy and safety profiles .

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-N-(2-methoxy-4-nitrophenyl)benzamide?

The synthesis typically involves a multi-step process starting with bromination of a methoxy-substituted benzoic acid derivative, followed by coupling with a nitroaniline moiety. For example, Method A (adapted from similar benzamide syntheses) uses acid chloride intermediates reacted with 2-methoxy-4-nitroaniline under anhydrous conditions. Reaction yields (54–60%) depend on solvent choice (e.g., DMF or THF), temperature control (0–25°C), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.4–8.3 ppm), methoxy groups (δ ~4.0 ppm), and nitro/bromo substituents (distinct splitting patterns) .
  • Elemental Analysis : Validates purity (e.g., C 54.67%, H 3.57%, N 8.86% vs. calculated values) .
  • Melting Point : Decomposition observed near 200°C, consistent with nitro-group instability at high temperatures .

Q. How are common synthetic impurities identified and resolved?

Impurities like unreacted starting materials or mono-substituted byproducts are detected via HPLC (C18 column, acetonitrile/water gradient) and addressed through optimized reaction times or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. What insights does X-ray crystallography provide about its molecular conformation?

Single-crystal X-ray studies reveal a planar benzamide core with dihedral angles of 5–10° between the bromophenyl and nitrophenyl rings. Halogen bonding (Br···O) and hydrogen bonding (N–H···O) stabilize the crystal lattice, influencing packing efficiency. SHELX software is commonly used for refinement, achieving R-factors < 0.03 .

Q. What computational approaches predict its biological interactions?

Molecular docking studies (e.g., AutoDock Vina) suggest potential binding to kinase domains or amyloid-beta aggregates, correlating with hypothesized anticancer and anti-Alzheimer activities. Parameters include grid boxes centered on active sites and scoring functions validated against known inhibitors .

Q. How does the compound’s stability vary under physiological conditions?

Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation, but nitro-group reduction occurs in reducing environments (e.g., liver microsomes). LC-MS/MS identifies reduced metabolites, necessitating prodrug strategies for in vivo applications .

Q. What structure-activity relationship (SAR) trends are observed in analogues?

Substituting the methoxy group with ethoxy decreases solubility but enhances lipophilicity (logP increase by 0.5). Bromine removal reduces halogen bonding efficacy, lowering crystallinity. Nitro-group position (para vs. meta) significantly impacts biological activity .

Methodological Considerations

  • Crystallographic Refinement : Use SHELXL for high-resolution data (d-spacing < 1 Å) and twin refinement for pseudo-merohedral twinning .
  • Reaction Optimization : Employ Design of Experiments (DoE) to balance temperature, stoichiometry, and solvent polarity for maximal yield .

Notes on Contradictions

  • Yields vary (54–60%) due to differences in anhydrous conditions and stirring efficiency .
  • Biological activity hypotheses (e.g., anti-Alzheimer effects) require in vitro validation, as current data are speculative .

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